(S)-3-(3-Methoxyphenyl)piperidine
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a discussion of methods used to synthesize the compound, including any necessary reagents or catalysts and the conditions required for the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, functional groups, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of reactions the compound undergoes, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Analytical and Synthetic Methodologies
- A study detailed the characterization of psychoactive arylcyclohexylamines, including compounds structurally related to (S)-3-(3-Methoxyphenyl)piperidine, showcasing the development of analytical techniques for their identification in biological matrices (De Paoli et al., 2013).
- Research on palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines introduced methods for synthesizing 3-arylpiperidines, a category that includes (S)-3-(3-Methoxyphenyl)piperidine derivatives, highlighting advancements in pharmaceutical chemistry (Millet & Baudoin, 2015).
Biological Studies
- A significant application was identified in antimicrobial research, where a chemical compound showed selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells, indicating potential utility in combating antibiotic resistance (Kim et al., 2011).
- In the context of receptor studies, derivatives of (S)-3-(3-Methoxyphenyl)piperidine were investigated for their affinity to the glutamate NMDA receptor, contributing to our understanding of psychotomimetic effects in humans (Roth et al., 2013).
Chemical Synthesis Processes
- The synthesis and structural characterization of various piperidines and piperazines related to (S)-3-(3-Methoxyphenyl)piperidine were explored, focusing on their potential as ligands for neurological receptors and their application in medicinal chemistry (Penjisevic et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including toxicity information and handling precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
(3S)-3-(3-methoxyphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCUAFVVTHZALS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449616 | |
Record name | (S)-3-(3-Methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(3-Methoxyphenyl)piperidine | |
CAS RN |
88784-37-6 | |
Record name | (S)-3-(3-Methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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